molecular formula C16H12O4 B290681 1,3-Benzodioxol-5-yl 3-phenylacrylate

1,3-Benzodioxol-5-yl 3-phenylacrylate

Cat. No.: B290681
M. Wt: 268.26 g/mol
InChI Key: RWWUQPQCGFQJIE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 3-phenylacrylate is a synthetic organic compound characterized by a 3-phenylacrylate ester moiety linked to a 1,3-benzodioxol-5-yl group.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1,3-benzodioxol-5-yl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H12O4/c17-16(9-6-12-4-2-1-3-5-12)20-13-7-8-14-15(10-13)19-11-18-14/h1-10H,11H2/b9-6+

InChI Key

RWWUQPQCGFQJIE-RMKNXTFCSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C=CC3=CC=CC=C3

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of 1,3-Benzodioxol-5-yl Derivatives

Compound Name Substituents/Modifications Molecular Weight Biological Activity (IC₅₀) Source
1,3-Benzodioxol-5-yl 3-phenylacrylate 3-Phenylacrylate ester at benzodioxol-5-yl ~330 (estimated) Not explicitly reported -
9j () 1,3-Benzodioxol-5-yl on arylmethylamino - SsCK1: 1.4 μM; HsCDK5-p25: 1.2 μM
9h () 1,3-Benzodioxol-5-yl on 5-arylidene - SsCK1: 6.6 μM; HsCDK5-p25: 1.1 μM
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate Acryloyl-phenolic ester hybrid 398.41 Not reported
Eutylone () Synthetic cathinone with benzodioxol 237.27 Psychoactive (CNS stimulant)

Key Observations :

  • Positional Effects: The placement of the 1,3-benzodioxol-5-yl group significantly impacts activity. For example, compound 9j (benzodioxol on arylmethylamino) exhibits stronger SsCK1 inhibition (IC₅₀ = 1.4 μM) than 9h (benzodioxol on 5-arylidene; IC₅₀ = 6.6 μM), highlighting the importance of substituent positioning .

Functional Analogs: Cinnamic Acid Derivatives

The 3-phenylacrylate moiety is structurally analogous to cinnamic acid derivatives, which are known for anti-inflammatory properties:

Table 2: Anti-Inflammatory Activity of Cinnamic Acid Derivatives

Compound Class Key Modifications Mechanism of Action Efficacy vs. NSAIDs Source
3-Phenylacrylate derivatives 1,3-Benzodioxol-5-yl substitution Suppression of iNOS, COX-2, NF-κB, TNF-α Comparable to ibuprofen
Cinnamic acid Parent compound Moderate anti-inflammatory activity Less potent than derivatives

Key Observations :

  • The 3-phenylacrylate group enhances anti-inflammatory potency compared to unmodified cinnamic acid, likely due to improved binding to inflammatory targets like COX-2 .
  • The addition of the 1,3-benzodioxol-5-yl group may further modulate pharmacokinetics, such as metabolic stability or membrane permeability, though specific data for this compound are needed.

Pharmacological Profiles of Benzodioxol-Containing Compounds

1,3-Benzodioxol-5-yl appears in diverse pharmacological agents, including psychoactive substances and kinase inhibitors:

Table 3: Pharmacological Comparison of Benzodioxol Derivatives

Compound Name Primary Activity Selectivity/Off-Target Effects Clinical Relevance Source
This compound Putative kinase inhibitor Unknown Preclinical research -
MBDB () CNS stimulant (Ecstasy analog) Serotonin/dopamine reuptake inhibition Illicit use
Quinazoline derivatives () Antifungal, antibacterial Broad-spectrum activity Therapeutic potential

Key Observations :

  • The benzodioxol group confers varying biological activities depending on the molecular scaffold. For instance, MBDB’s psychoactivity contrasts with the kinase inhibition seen in compound 9j , underscoring the scaffold-dependent functionality of this moiety .

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